An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzoic Acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to 2-Fluoro-6-hydroxybenzoic acid (also known as 6-Fluorosalicylic acid). This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2]
Chemical Structure and Properties
2-Fluoro-6-hydroxybenzoic acid is a derivative of benzoic acid with a fluorine atom and a hydroxyl group substituted at positions 2 and 6, respectively. The presence of these functional groups significantly influences its chemical reactivity and physical properties.
Structure:
Caption: Molecular structure of 2-Fluoro-6-hydroxybenzoic acid.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| Synonyms | 6-Fluorosalicylic acid | |
| CAS Number | 67531-86-6 | |
| Molecular Formula | C₇H₅FO₃ | [3] |
| Molecular Weight | 156.11 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 159-163 °C | |
| pKa | Data not available in searched literature. Computational prediction may be possible.[4][5] | |
| Solubility | Data not available in searched literature. Expected to be slightly soluble in water and soluble in organic solvents like ethanol (B145695) and acetone. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of 2-Fluoro-6-hydroxybenzoic acid.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (3H) with complex splitting patterns due to H-H and H-F coupling. A broad singlet for the carboxylic acid proton (>10 ppm) and a singlet for the hydroxyl proton.[6][7] |
| ¹³C NMR | Signals for seven distinct carbon atoms, including the carboxyl carbon (~170 ppm) and aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).[8][9] |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (2500-3300), another O-H stretch from the phenol, C=O stretch (~1700), C-F stretch, and aromatic C=C and C-H bands. |
| Mass Spec. (EI) | Molecular ion peak (m/z = 156). Fragmentation pattern likely to involve loss of H₂O, CO, and COOH.[10][11] |
Experimental Protocols
Synthesis from 2,6-Difluorobenzonitrile
A common synthetic route to 2-Fluoro-6-hydroxybenzoic acid involves the hydrolysis of 2,6-difluorobenzonitrile.[12][13]
Caption: Workflow for the synthesis of 2-Fluoro-6-hydroxybenzoic acid.
Detailed Methodology:
-
Reaction Setup: In a pressure vessel, combine 2,6-difluorobenzonitrile, sodium hydroxide, and water. A typical molar ratio is 1:3:10 (2,6-difluorobenzonitrile:NaOH:water).[12]
-
Reaction: Heat the mixture to approximately 150°C under a pressure of about 0.25 MPa.[12][13] Maintain these conditions for several hours to ensure complete hydrolysis.
-
Work-up: After cooling the reaction mixture to room temperature, slowly add an aqueous solution of a strong acid (e.g., 10% sulfuric acid or hydrochloric acid) with stirring until the pH of the solution reaches 1-3.[12][13]
-
Isolation: A solid precipitate of 2-Fluoro-6-hydroxybenzoic acid will form. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.
-
Drying: Dry the crude product, for instance, in a vacuum oven.
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product.[2][14][15]
Detailed Methodology:
-
Solvent Selection: A mixture of ethanol and water (e.g., 2:1 by volume) or toluene (B28343) can be used as the recrystallization solvent.[12][13]
-
Dissolution: Dissolve the crude 2-Fluoro-6-hydroxybenzoic acid in a minimal amount of the hot solvent system.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to obtain pure 2-Fluoro-6-hydroxybenzoic acid.
Spectroscopic Analysis Protocols
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[16]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[16] For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
3.3.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.[11]
Biological Activity and Applications
Hydroxybenzoic acid derivatives are known to possess a range of biological activities. While specific signaling pathways for 2-Fluoro-6-hydroxybenzoic acid are not well-documented in the available literature, related compounds have shown various effects. It is a useful intermediate in the synthesis of pharmaceuticals and pesticides.[1][2] For instance, it has been used in the synthesis of inhibitors of hepatitis C virus polymerase and 5-lipoxygenase.
Safety and Handling
2-Fluoro-6-hydroxybenzoic acid is classified as an acute toxicant if swallowed and can cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[17]
Disclaimer: This document is intended for informational purposes for a technical audience and should not be used as a substitute for professional laboratory guidance and safety protocols. All experiments should be conducted with appropriate safety measures in a controlled laboratory setting.
References
- 1. 2-Fluoro-6-hydroxybenzoic Acid CAS 67531-86-6 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 2. mt.com [mt.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.pdx.edu [web.pdx.edu]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN106336352A - Synthesis method of 6-fluorosalicylic acid - Google Patents [patents.google.com]
- 13. CN102320960A - Preparation method of 6-fluoro salicylic acid - Google Patents [patents.google.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. rsc.org [rsc.org]
- 17. echemi.com [echemi.com]
